molecular formula C14H22O4 B12587998 4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid CAS No. 647830-53-3

4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid

Cat. No.: B12587998
CAS No.: 647830-53-3
M. Wt: 254.32 g/mol
InChI Key: UOGODAKBKBDMCG-UHFFFAOYSA-N
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Description

4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with a methyl group, an octyl chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuran with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furan compounds. These products can be further utilized in various applications .

Scientific Research Applications

4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit fatty acid synthase, an enzyme crucial for lipid biosynthesis. This inhibition disrupts the metabolic pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

647830-53-3

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

4-methyl-2-octyl-5-oxo-2H-furan-3-carboxylic acid

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11H,3-9H2,1-2H3,(H,15,16)

InChI Key

UOGODAKBKBDMCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O

Origin of Product

United States

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